5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide
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Overview
Description
“5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a chloro group, a cyclopropyl group, a furan ring, a hydroxyethyl group, and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a chlorinated benzene derivative, such as 5-chloro-2-methoxybenzoic acid, which is then converted to the corresponding benzoyl chloride using thionyl chloride.
Amidation Reaction: The benzoyl chloride is reacted with an amine, such as 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine, under basic conditions to form the benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a ketone.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and functional group transformations.
Biology
- Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
- Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.
Industry
- Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of “5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide” would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it might inhibit a specific enzyme by binding to its active site or act as an agonist/antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-hydroxyethyl)-2-methoxybenzamide: Lacks the cyclopropyl and furan groups.
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide: Lacks the chloro group.
5-chloro-N-(2-cyclopropyl-2-hydroxyethyl)-2-methoxybenzamide: Lacks the furan group.
Uniqueness
“5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide” is unique due to the presence of multiple functional groups that can contribute to its diverse reactivity and potential biological activities. The combination of a chloro group, a cyclopropyl group, a furan ring, a hydroxyethyl group, and a methoxy group makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-22-14-7-6-12(18)9-13(14)16(20)19-10-17(21,11-4-5-11)15-3-2-8-23-15/h2-3,6-9,11,21H,4-5,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYRNYFYZQJJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2CC2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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